molecular formula C₆₁H₁₀₆O₄ B1154850 1-Docosahexaenoyl-2,3-oleoyl Glycerol

1-Docosahexaenoyl-2,3-oleoyl Glycerol

Cat. No.: B1154850
M. Wt: 903.49
Attention: For research use only. Not for human or veterinary use.
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Description

1-Docosahexaenoyl-2,3-oleoyl Glycerol is a structured triacylglycerol (TAG) of significant interest in nutritional science and lipid metabolism research. This compound is characterized by its specific fatty acid configuration, with docosahexaenoic acid (DHA) and oleic acid esterified to the glycerol backbone. The molecular formula for this compound is C61H102O6 . The primary research value of this structured TAG lies in its application for studying the influence of fatty acid position on absorption and metabolism. Evidence suggests that DHA is more efficiently absorbed by the body when it is located at the sn-2 position of the glycerol molecule . Researchers utilize this compound to investigate this positional effect, which has important implications for designing specialized nutritional products, including infant formula. Lipase-catalyzed synthesis routes have been developed and evaluated to produce this and similar structured lipids with high regio-purity for such research purposes . This product is intended for research applications only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₆₁H₁₀₆O₄

Molecular Weight

903.49

Synonyms

(4Z,7Z,10Z,13Z,16Z,19Z)-2,3-bis((Z)-Octadec-9-en-1-yloxy)propyl docosa-4,7,10,13,16,19-hexaenoate

Origin of Product

United States

Natural Occurrence and Biological Distribution of Docosahexaenoyl and Oleoyl Containing Triacylglycerols

Identification in Biological Sources and Tissues

Triacylglycerols containing docosahexaenoic acid (DHA) and oleic acid are primarily identified in marine organisms, which represent the most significant natural reservoir of long-chain omega-3 fatty acids. aocs.org These complex lipids are also found in specific terrestrial animal tissues, particularly during developmental stages.

Key biological sources include:

Marine Mammal Oils: Seal oil is another significant marine source, possessing a unique triacylglycerol structure compared to many fish oils. nih.gov

Avian Embryonic Tissues: The adipose tissue of the chick embryo has been shown to contain a variety of TAG molecular species. nih.gov Of the 17 distinct species identified at day 12 of development, eight contained DHA, with the major ones being combinations of DHA with oleic and palmitic acids. nih.gov This suggests a role for adipose tissue as a temporary storage depot for DHA during embryonic development. nih.gov

Characterization of Positional Isomer Profiles in Endogenous Lipids

The biological properties of a triacylglycerol are heavily influenced by the specific position (sn-1, sn-2, or sn-3) that each fatty acid occupies on the glycerol (B35011) backbone. Regiospecific analysis of natural oils has revealed distinct and non-random patterns for DHA and oleic acid distribution.

In the majority of marine fish oils analyzed, including those from anchovy, tuna, and salmon, there is a clear preferential esterification of DHA at the sn-2 position of the triacylglycerol molecule. nih.gov In contrast, another important omega-3 fatty acid, EPA, tends to be more evenly distributed across all three positions. nih.gov For instance, analysis of anchovy oil revealed that 71.31% of the total DHA was bound at the sn-2 position. Similarly, studies on salmon oil have shown DHA to be concentrated at the sn-2 position. nih.gov

However, this pattern is not universal across all marine sources. Bonito head oil, for example, displays a different profile, with DHA being most concentrated at the sn-3 position (49 mole %), followed by the sn-1 (28 mole %) and sn-2 (7 mole %) positions. nih.gov Seal oil also deviates from the common fish oil structure, with DHA and other long-chain omega-3 PUFAs occurring mainly at the sn-1 and sn-3 positions. nih.gov

The specific isomer 1-Docosahexaenoyl-2,3-oleoyl Glycerol (a potential isomer of a DHA and dioleoyl-glycerol, or OODHA) places DHA at the sn-1 position and oleic acid at both the sn-2 and sn-3 positions. Given the general prevalence of DHA at the sn-2 position in most common fish oils, isomers like 1,3-dioleoyl-2-docosahexaenoyl-glycerol (ODO-DHA) are more likely to be common than this compound. Detailed molecular species analysis of anchovy, salmon, and tuna oils identified predominant TAG combinations such as DDO (a TAG with two DHA and one oleic acid), OOS (two oleic, one stearic), and EOP (one EPA, one oleic, one palmitic), but did not report this compound as a major species. nih.gov

Table 1: Positional Distribution (mol %) of Major Fatty Acids in Triacylglycerols from Various Marine Oils Data synthesized from multiple research sources.

Fatty AcidPositionAnchovy Oil (%)Tuna Oil (%)Salmon Oil (%)Bonito Head Oil (%)
DHA (22:6n-3)sn-1---28
sn-271.357.057.07
sn-3---49
Oleic Acid (18:1n-9)sn-120.814.020.1-
sn-210.715.218.1-
sn-320.814.020.1-

Comparative Analysis with Other Fatty Acyl Compositions in Natural Glycerolipids

The fatty acid composition of triacylglycerols containing DHA and oleic acid is distinct when compared to other natural fats and oils from vegetable and animal sources. chiro.orgk-state.edu Marine oils are uniquely rich in long-chain polyunsaturated fatty acids like DHA and EPA, which are found in much lower quantities, if at all, in most terrestrial animal fats and vegetable oils. researchgate.netnih.gov

Animal Fats (e.g., Lard, Beef Tallow): These are typically high in saturated fatty acids (like palmitic and stearic acid) and monounsaturated fatty acids (oleic acid). nih.govk-state.edu Unlike most marine oils, animal adipose tissue TAGs often have a saturated fatty acid at the sn-1 position and an unsaturated fatty acid (commonly oleic acid) at the sn-2 position. nih.gov Lard is an exception where oleic acid is found at the sn-1 and sn-3 positions. nih.gov

Vegetable Oils (e.g., Olive, Soybean, Sunflower Oil): These oils are predominantly composed of monounsaturated (especially oleic acid in olive oil) and polyunsaturated fatty acids (like linoleic acid in soybean and sunflower oil). nih.govchurchhealth.org They are a primary source of omega-6 fatty acids but generally lack the long-chain omega-3s (DHA and EPA) found in marine sources, instead containing the shorter-chain omega-3, alpha-linolenic acid (ALA). chiro.org

Milk Fat (e.g., Bovine, Human): Milk fat contains a wide range of fatty acids, including short-chain fatty acids. Human milk fat is notable for having a high concentration of palmitic acid at the sn-2 position, a feature that differs from the structure of bovine milk fat and most other natural fats. nih.gov

The glycerolipid profile of marine oils is characterized by a high diversity of TAG molecular species due to the wide array of fatty acids available for esterification. This complexity contrasts with many vegetable oils, which may have a few predominant TAG species.

Table 2: General Fatty Acid Composition (% of Total Fatty Acids) of Various Natural Oils and Fats This table presents approximate values from public databases and research articles for comparative purposes.

Oil/Fat SourceSaturated (%)Monounsaturated (%)Polyunsaturated (%)
Salmon Oil204535
Olive Oil147311
Soybean Oil162358
Beef Tallow50424
Butter63264
Coconut Oil8762

Advanced Synthetic Methodologies for the Production of Specific Docosahexaenoyl and Oleoyl Glycerol Isomers

Enzymatic Synthesis Approaches Utilizing Biocatalysts

Enzymatic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has become a preferred method for producing structured lipids due to its mild reaction conditions, high catalytic efficiency, and remarkable specificity, which minimizes the formation of unwanted by-products. nih.govnih.gov Lipases can catalyze various reactions, including esterification, alcoholysis, and interesterification (which includes acidolysis), to modify the fatty acid composition and distribution on the glycerol (B35011) backbone. nih.govnih.gov Unlike chemical catalysts, which often act randomly and require harsh conditions, lipases can offer positional (regio-), fatty acid-type, and stereospecificity, making them ideal biocatalysts for creating precisely structured TAGs. lu.seresearchgate.net

The synthesis of specific docosahexaenoyl- and oleoyl-glycerol isomers is primarily achieved through two main lipase-catalyzed reactions: esterification and interesterification.

Esterification involves the formation of an ester bond between a free fatty acid or fatty acid ester and a hydroxyl group on a glycerol, monoacylglycerol (MAG), or diacylglycerol (DAG) molecule. nih.gov A common and effective strategy for producing structured TAGs is a two-step process: first, the production of a specific MAG or DAG intermediate, followed by its esterification with the desired fatty acid. researchgate.netdss.go.th For instance, to produce an ODO-type TAG (1,3-dioleoyl-2-docosahexaenoyl-glycerol), one feasible route involves the enzymatic ethanolysis of a DHA-rich oil to yield DHA-enriched 2-monoacylglycerol (sn-2 DHA-MAG), which is then esterified with oleic acid at the sn-1 and sn-3 positions. dtu.dk

Interesterification is a reaction that exchanges fatty acyl groups between an ester and an acid (acidolysis), an alcohol (alcoholysis), or another ester (transesterification). nih.gov Acidolysis is a widely used one-step method where a TAG is reacted with a free fatty acid, allowing the new fatty acid to be incorporated into the glycerol backbone. nih.govnih.gov For example, the direct acidolysis of a DHA-rich single-cell oil with an excess of oleic acid can incorporate oleic acid into the TAG structure. dtu.dk However, this one-step method often results in a product with poor regio-isomeric purity, as the placement of the incoming fatty acid can be difficult to control precisely, even with regiospecific lipases, due to potential side reactions like acyl migration. researchgate.netdtu.dk

Three potential synthetic routes for the lipase-catalyzed production of 1,3-oleoyl-2-docosahexaenoylglycerol (an isomer of the title compound) were evaluated, with the two-step process of ethanolysis followed by esterification proving the most feasible for large-scale production with high regio-purity. dtu.dk

The key to controlling the final isomer distribution in a structured TAG is the regiospecificity of the lipase (B570770) used as a biocatalyst. researchgate.net Lipases are generally classified based on their positional preference on the glycerol backbone. researchgate.net

sn-1,3-selective lipases: This is the most utilized group of lipases for structured lipid synthesis. These enzymes specifically catalyze reactions at the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. researchgate.netresearchgate.net Common examples include lipases from Rhizomucor miehei (Lipozyme RM IM), Thermomyces lanuginosus (Lipozyme TL IM), and various Rhizopus species. researchgate.netdss.go.th This selectivity is ideal for producing ABA-type symmetric TAGs. For example, in the acidolysis of DHA-rich oil with capric acid using a sn-1,3-selective lipase, the capric acid was incorporated primarily at the sn-1 and sn-3 positions, while the DHA was largely preserved at the sn-2 position. nih.gov To synthesize 1-Docosahexaenoyl-2,3-oleoyl Glycerol, a sn-1,3-selective lipase would not be used in a simple one-step reaction, but it could be instrumental in a multi-step process, for example, by first creating a 1-oleoyl-sn-glycerol (B1139666) intermediate.

Non-specific lipases: These lipases act on all three positions of the glycerol molecule, leading to a more randomized distribution of fatty acids. researchgate.net Lipase B from Candida antarctica (CALB), often supplied as the immobilized preparation Novozym 435, is frequently described as non-specific, although it may exhibit some preferences depending on the substrate and conditions. researchgate.netnih.gov Non-specific lipases are generally less suitable for producing a single, highly pure TAG isomer but can be used in glycerolysis to produce mixtures of MAGs and DAGs. nih.gov

sn-2-selective lipases: These enzymes, which specifically target the sn-2 position, are very rare in nature. nih.gov

The choice of lipase is therefore paramount. To synthesize an asymmetric molecule like this compound, a complex, multi-step enzymatic pathway or a chemoenzymatic strategy is typically required to achieve the desired positional control and avoid the formation of other isomers like 1,3-dioleoyl-2-docosahexaenoyl-glycerol or 1,2-dioleoyl-3-docosahexaenoyl-glycerol. dtu.dk

To maximize the yield and purity of the target TAG isomer, several reaction parameters must be carefully controlled and optimized. researchgate.netdss.go.th The interplay of these factors determines the reaction equilibrium, rate, and the extent of side reactions like acyl migration. researchgate.net Key parameters include:

Substrate Molar Ratio: The ratio of acyl donors (e.g., oleic acid) to acyl acceptors (e.g., glycerol or DHA-MAG) significantly affects the reaction equilibrium and product yield. nih.govmdpi.com

Enzyme Load: Increasing the amount of lipase generally increases the reaction rate, but an optimal concentration must be found to balance cost and efficiency. nih.govnih.gov

Temperature: Temperature influences reaction kinetics and enzyme stability. While higher temperatures can increase reaction rates, they can also promote acyl migration and reduce enzyme stability. nih.govkoreascience.kr

Water Content/Activity (a_w): Water is crucial for maintaining the catalytic conformation of lipases, but excess water can shift the reaction equilibrium towards hydrolysis instead of synthesis, reducing the yield of the desired ester. researchgate.netresearchgate.net Controlling water activity is critical, especially in solvent-free systems.

Reaction Time: Sufficient time is needed to reach high conversion, but prolonged reaction times can increase the risk of acyl migration, which randomizes the fatty acid positions and reduces the purity of the specific target isomer. researchgate.netmdpi.com

By-product Removal: In reactions that release small molecules like water or ethanol (B145695) (in transesterification with ethyl esters), their removal (e.g., by applying a vacuum) can shift the equilibrium towards product formation, enhancing the final yield. nih.gov

Response surface methodology (RSM) is a powerful statistical tool used to efficiently optimize these multiple interacting parameters simultaneously to find the ideal conditions for maximizing product yield and purity. nih.govnih.gov

Table 1: Examples of Optimized Parameters in Lipase-Catalyzed Synthesis of Structured Lipids

Reaction TypeLipaseKey Optimized ParametersSubstratesProduct/GoalReference
AcidolysisLipase PS-30 (from Pseudomonas sp.)Mole Ratio: 1:3 (Oil:CA); Temp: 45°C; Time: 24h; Enzyme: 4%; Water: 2%DHASCO & Capric Acid (CA)Incorporate CA at sn-1,3 positions nih.gov
EsterificationImmobilized R. miehei or R. delemarLow water activity (0.11), use of molecular sieves, short reaction time2-monopalmitin & Oleic acidHigh yield (72%) of 1,3-oleoyl-2-palmitoyl-glycerol dss.go.th
TransesterificationLipozyme TLIMTemp: 80°C; Time: 6h; Substrate Ratio: 1:0.5 (PMF:STEE)Palm Mid Fraction (PMF) & Stearic Ethyl Ester (STEE)Asymmetric structured lipids koreascience.kr
Hydrolysis (for purification)Lipase SMG1Water: 66.4%; pH: 5.7; Temp: 19.6°C; Time: 1hCrude CLA-TAG mixtureHydrolyze by-product glycerides to achieve 99.7% TAG purity nih.gov

Chemoenzymatic Synthesis Strategies for Positional Control

For the synthesis of highly specific, regiopure TAG isomers that are challenging to produce through purely enzymatic routes, chemoenzymatic strategies offer superior control. researchgate.net This approach combines the high selectivity of enzymatic catalysis for one or more steps with the efficiency of chemical reactions for others. A typical strategy involves using a lipase to create a specific intermediate, which is then chemically modified to yield the final product. researchgate.net

A highly efficient two-step chemoenzymatic process has been described for producing structured TAGs with a polyunsaturated fatty acid (PUFA) at the sn-2 position. researchgate.net

Enzymatic Step: A highly regioselective lipase, such as immobilized Candida antarctica lipase B (CAL-B), is used to esterify short- or medium-chain fatty acids exclusively onto the primary sn-1 and sn-3 alcohol positions of glycerol. This step is performed under mild conditions and takes advantage of the lipase's inability to acylate the secondary sn-2 hydroxyl group, resulting in a pure sn-1,3-diacylglycerol.

Chemical Step: The desired PUFA, such as DHA or eicosapentaenoic acid (EPA), is then coupled to the remaining free sn-2 hydroxyl group using a chemical coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC).

This chemoenzymatic method provides full regiocontrol and prevents the acyl-migration side reactions that can plague one-pot enzymatic syntheses, allowing for the isolation of the target isomer in very high purity. researchgate.net To synthesize this compound, a reverse strategy could be envisioned, potentially involving the protection of glycerol, chemical acylation at two positions, deprotection, and a final enzymatic acylation at the remaining free position.

Development of Deuterated Analogs for Tracer and Analytical Applications

The development of deuterated analogs of fatty acids and lipids is crucial for advanced biological and analytical studies. nih.gov Deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen, serves as an excellent label for tracing the metabolic fate of molecules in vivo and as an internal standard for precise quantification. nih.govresearchgate.netcaymanchem.com

The synthesis of deuterated docosahexaenoic acid (D-DHA) allows researchers to track its absorption, distribution, and conversion into other metabolites using powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The introduction of deuterium atoms creates a distinct mass shift that allows the tracer molecule to be distinguished from the endogenous, unlabeled pool of the same compound. nih.gov

Several methods for preparing deuterated fatty acids exist:

Catalytic Isotope Exchange: This method involves the direct exchange of hydrogen for deuterium on the fatty acid molecule using a metal catalyst, such as platinum or ruthenium complexes. nih.gov For PUFAs like DHA, deuteration is often targeted at the bis-allylic carbons, the sites most susceptible to oxidation. This "site-specific reinforcement" not only aids in tracking but can also slow lipid peroxidation, providing a therapeutic effect. nih.govnih.gov

Multi-step Chemical Synthesis: Complex deuterated molecules can be built from smaller, deuterated starting materials through a series of chemical reactions. researchgate.net

Controlled Deuteration: A protocol for the precise tetradeuteration (introduction of four deuterium atoms) of fatty acids at the α- and β-positions has been developed, enabling highly accurate and quantitative tracking via LC-MS/MS. nih.gov

These deuterated analogs are invaluable tools. For example, D-DHA has been used as a tracer to demonstrate that dietary DHA can downregulate its own synthesis in the liver. nih.gov It has also been used in preclinical studies to show that reinforcing DHA with deuterium protects against iron-induced retinal degeneration by inhibiting oxidative stress. nih.gov

Table 2: Examples of Deuterated Fatty Acids for Analytical and Tracer Applications

Deuterated CompoundSynthesis Approach MentionedPrimary ApplicationReference
Docosahexaenoic Acid-d₅ (DHA-d₅)Not specified (commercial standard)Internal standard for quantification of DHA by GC- or LC-MS caymanchem.com
Tetradeuterated straight-chain fatty acids (α,α,β,β-d₄)Concise chemical protocolQuantitative tracking in metabolism studies by LC-MS/MS nih.gov
Deuterated DHA (D-DHA)Catalytic exchangeTracer to study retinal disease and oxidative stress nih.gov
Deuterated γ-linolenic acid (GLA)Multi-step chemical synthesisMetabolic tuning and live-cell Raman imaging researchgate.netrsc.org
Deuterated stearic acid (d₇-C18:0) & oleic acid (d₇-C18:1)In-house synthesisExogenous tracers to assess enzyme inhibition in plasma researchgate.net

Metabolic Processing and Biotransformation Pathways of Docosahexaenoyl Oleoyl Glycerol Based Lipids

Involvement in De Novo Triacylglycerol and Glycerophospholipid Biosynthesis

The primary pathway for the synthesis of triacylglycerols (TAGs) and glycerophospholipids is the de novo synthesis pathway, also known as the Kennedy pathway. nih.govpathbank.org This process begins with a glycerol-3-phosphate backbone. creative-proteomics.com Through the action of glycerol-3-phosphate acyltransferase (GPAT), a fatty acid is attached to the sn-1 position, forming lysophosphatidic acid. pathbank.orgnih.gov Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acid to the sn-2 position, resulting in phosphatidic acid. pathbank.orgresearchgate.net

Phosphatidic acid is a critical branch point. It can be dephosphorylated by phosphatidate phosphatase to form diacylglycerol (DAG). pathbank.orgresearchgate.net This DAG molecule can then be acylated by diacylglycerol O-acyltransferase (DGAT) to form a triacylglycerol, such as 1-docosahexaenoyl-2,3-oleoyl glycerol (B35011), for storage in lipid droplets. pathbank.orgresearchgate.net Alternatively, DAG can be used in the synthesis of glycerophospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). researchgate.net Phosphatidic acid can also be converted to CDP-diacylglycerol, a precursor for other phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). researchgate.net While the de novo pathway establishes the basic glycerolipid structure, the specific placement of fatty acids like DHA and oleic acid is often refined through remodeling processes. researchgate.net

Hydrolysis and Remodeling Processes Mediated by Lipases and Acyltransferases

Once synthesized or ingested, 1-docosahexaenoyl-2,3-oleoyl glycerol is subject to hydrolysis and remodeling, which are crucial for the release and redistribution of its fatty acids.

Specificity of Lipolytic Enzymes Towards Positional Isomers

Lipases, the enzymes responsible for hydrolyzing triacylglycerols, exhibit specificity for the position of the fatty acid on the glycerol backbone. This is known as regiospecificity. Pancreatic lipase (B570770), for example, primarily hydrolyzes the ester bonds at the sn-1 and sn-3 positions of a triacylglycerol. In the case of this compound, this would lead to the release of DHA from the sn-1 position and one of the oleic acids from the sn-3 position, leaving a 2-oleoyl-glycerol molecule.

Studies on various fish oils have shown that lipases can have different preferences for fatty acids like DHA and eicosapentaenoic acid (EPA). nih.gov Generally, DHA is often found preferentially at the sn-2 position in natural fish oil triacylglycerols, while EPA shows a more even distribution. nih.gov However, the specificity of lipases can be exploited to enrich certain fatty acids. For instance, some lipases show a higher activity towards oleic acid esters than stearic acid esters. semanticscholar.org The specific structure of the lipase's active site influences its affinity for different fatty acid chains. plos.org

Subsequent Acyl Chain Reincorporation and Redistribution

The fatty acids released through hydrolysis, primarily DHA and oleic acid, can be reincorporated into other lipids through a process known as the Lands cycle or acyl chain remodeling. researchgate.netnih.gov This allows for the dynamic modification of membrane phospholipid composition. nih.gov

Free fatty acids are first activated to their acyl-CoA form by acyl-CoA synthetases. nih.gov These activated fatty acids can then be transferred to lysophospholipids (phospholipids with one fatty acid removed) by lysophospholipid acyltransferases (LPLATs) to form new phospholipids. mdpi.com For example, DHA-CoA can be incorporated into lysophosphatidylcholine (B164491) to form DHA-containing phosphatidylcholine. This remodeling is vital for maintaining the high concentrations of DHA in the phospholipids of neural membranes. nih.gov

The reincorporation and redistribution of fatty acids are essential for several cellular functions. The specific fatty acid composition of membrane phospholipids influences membrane fluidity, and the release of fatty acids like DHA can serve as a precursor pool for signaling molecules. researchgate.netnih.gov

Intracellular Trafficking and Compartmentalization of Glycerolipids

Following their synthesis in the endoplasmic reticulum, glycerolipids like this compound are trafficked to different cellular compartments. researchgate.net Triacylglycerols are primarily packaged into lipid droplets, which serve as the main sites for neutral lipid storage. researchgate.netnih.gov These droplets are dynamic organelles that can interact with other organelles like mitochondria and the endoplasmic reticulum. nih.gov

The movement of lipid droplets within the cell is a regulated process. nih.gov The breakdown of lipids stored in these droplets, a process called lipolysis, releases fatty acids that can be used for energy or for the synthesis of other lipids. researchgate.net The trafficking of lipids is crucial for maintaining cellular energy homeostasis and membrane integrity. nih.gov

The transport of DHA to specific tissues, such as the brain, is of particular importance. DHA is primarily transported across the blood-brain barrier in the form of lysophosphatidylcholine. nih.govmdpi.com This highlights the importance of phospholipid remodeling in the delivery of essential fatty acids to target organs.

Role as Precursors for Downstream Bioactive Lipid Metabolites

The docosahexaenoic acid released from this compound serves as a precursor for a variety of potent bioactive lipid metabolites. These molecules are involved in the regulation of inflammation and other physiological processes. frontiersin.orgnih.gov

DHA can be metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a class of signaling molecules known as docosanoids. frontiersin.org These include resolvins (D-series), protectins, and maresins, which are specialized pro-resolving mediators that play a key role in the resolution of inflammation. mdpi.comnih.gov For instance, RvD1, a resolvin derived from DHA, has demonstrated anti-inflammatory effects. frontiersin.org

The availability of DHA in membrane phospholipids is a critical determinant for the synthesis of these bioactive mediators. frontiersin.org The hydrolysis of DHA-containing phospholipids by phospholipase A2 releases free DHA, which can then enter the metabolic pathways leading to the formation of docosanoids. nih.gov

Below is a table summarizing key enzymes involved in the metabolic pathways discussed:

Enzyme/ProteinFunctionMetabolic Pathway
Glycerol-3-phosphate acyltransferase (GPAT) Adds a fatty acid to the sn-1 position of glycerol-3-phosphate.De novo synthesis
1-acylglycerol-3-phosphate acyltransferase (AGPAT) Adds a fatty acid to the sn-2 position of lysophosphatidic acid.De novo synthesis
Phosphatidate phosphatase Converts phosphatidic acid to diacylglycerol.De novo synthesis
Diacylglycerol O-acyltransferase (DGAT) Synthesizes triacylglycerol from diacylglycerol.De novo synthesis
Lipases Hydrolyze ester bonds in triacylglycerols, releasing fatty acids.Hydrolysis
Acyl-CoA synthetase Activates free fatty acids to their acyl-CoA form.Acyl chain remodeling
Lysophospholipid acyltransferase (LPLAT) Transfers acyl-CoAs to lysophospholipids to form new phospholipids.Acyl chain remodeling
Cyclooxygenase (COX) Involved in the synthesis of bioactive lipid mediators.Docosanoid synthesis
Lipoxygenase (LOX) Involved in the synthesis of bioactive lipid mediators.Docosanoid synthesis
Phospholipase A2 Releases fatty acids from the sn-2 position of phospholipids.Acyl chain remodeling

Comprehensive Analytical Characterization and Quantitative Profiling

Advanced Chromatographic Separations for Complex Lipid Mixtures

Chromatographic separation is a fundamental step in lipid analysis, aiming to resolve individual molecular species from the mixture before detection. nih.gov The choice of chromatographic technique is critical for differentiating between TAGs with similar physicochemical properties.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for separating intact TAG molecular species. fao.orgresearchgate.net The separation is typically performed on a C18 stationary phase and is based on the TAG's partition number (PN), which is related to the equivalent carbon number (ECN). The ECN is calculated as ECN = TCN - (2 * DB), where TCN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. nih.gov

For 1-Docosahexaenoyl-2,3-oleoyl Glycerol (B35011), the constituent fatty acids are one docosahexaenoic acid (DHA; 22:6) and two oleic acids (18:1).

TCN = 22 + 18 + 18 = 58

DB = 6 + 1 + 1 = 8

ECN = 58 - (2 * 8) = 42

In an RP-HPLC system, retention time generally increases with the chain length of the fatty acids and decreases with the degree of unsaturation. nih.govresearchgate.net Therefore, 1-Docosahexaenoyl-2,3-oleoyl Glycerol would elute with other TAGs having a similar ECN. To achieve full resolution from other isobaric and isomeric species within complex natural mixtures, such as fish oils, gradient elution is necessary. nih.govfao.org A common mobile phase for TAG analysis involves a binary gradient of solvents like acetonitrile (B52724) and a less polar solvent such as chloroform (B151607) or isopropanol. fao.org

Table 1: Representative HPLC Conditions for TAG Separation
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) gerli.com
Mobile PhaseGradient elution with Acetonitrile (A) and another solvent like Dichloromethane (B) or Chloroform fao.orggerli.com
DetectionEvaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) nih.govresearchgate.net
Column TemperatureControlled, e.g., 25°C gerli.com

To confirm the fatty acid composition of this compound, gas chromatography is employed. researchgate.net This technique does not analyze the intact TAG but rather its constituent fatty acids. The methodology involves a two-step process:

Hydrolysis and Derivatization : The TAG is first hydrolyzed to release the free fatty acids from the glycerol backbone. These fatty acids are then converted into more volatile, non-polar derivatives, most commonly fatty acid methyl esters (FAMEs). avantiresearch.comnih.gov This derivatization is crucial as it overcomes the low volatility of free fatty acids. nih.govresearchgate.net

GC Separation and Detection : The resulting FAME mixture is injected into the GC, where it is separated on a high-polarity capillary column (e.g., a wax-type column like those coated with polyethylene (B3416737) glycol). scioninstruments.comnih.govmdpi.com The separation allows for the identification and quantification of individual FAMEs. researchgate.net A flame ionization detector (FID) is widely used for quantification due to its reliable response. scioninstruments.comnih.gov

For this compound, this analysis would yield methyl docosahexaenoate and methyl oleate (B1233923) in a 1:2 molar ratio. Validated GC-FID methods exist for the precise quantification of both oleic acid and DHA. nih.govmdpi.comnih.gov

Table 2: Typical GC-FID Conditions for FAME Analysis
ParameterConditionReference
ColumnHigh-polarity capillary column (e.g., HP-88 or DB-FFAP, 30-100 m length) nih.govmdpi.com
Carrier GasHelium or Hydrogen ijpras.com
InjectorSplit/Splitless or PTV scioninstruments.com
Oven ProgramTemperature gradient (e.g., 140°C to 240°C) ijpras.com
DetectorFlame Ionization Detector (FID) nih.gov

The structure "this compound" is chiral because the fatty acids at the sn-1 and sn-3 positions are different (DHA vs. oleic acid). This means it has an enantiomer, sn-3-Docosahexaenoyl-1,2-oleoyl Glycerol. Furthermore, it has a regioisomer, sn-2-Docosahexaenoyl-1,3-dioleoyl Glycerol. Differentiating these isomers is a significant analytical challenge. acs.orgnih.gov

Chiral HPLC is the primary technique for resolving TAG enantiomers. acs.org This method often utilizes specialized chiral stationary phases (CSPs), such as cellulose-tris-(3,5-dimethylphenylcarbamate), sometimes with two columns connected in series to enhance separation. acs.org The resolution of enantiomers is favored when the fatty acids at the sn-1 and sn-3 positions have different chain lengths or degrees of unsaturation, which is the case for this compound. acs.orgnih.gov The separation of TAGs containing very-long-chain polyunsaturated fatty acids (VLCPUFAs) like DHA from their isomers has been successfully demonstrated using chiral chromatography. nih.gov

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for lipid analysis due to its high sensitivity, specificity, and ability to provide structural information. nih.gov When coupled with HPLC, it allows for the identification of eluting TAG species.

ESI and APCI are the most common "soft" ionization techniques used for analyzing non-volatile lipids like TAGs. chemrxiv.org

Atmospheric-Pressure Chemical Ionization (APCI-MS) typically generates protonated molecules, [M+H]⁺, along with characteristic diacylglycerol-like fragment ions, [DAG]⁺, resulting from the neutral loss of a fatty acid. triacylglycerol.comupce.cz This inherent fragmentation is useful for initial structural confirmation. aocs.org For this compound (Molecular Formula: C61H98O6, Monoisotopic Mass: 950.7313 Da), APCI-MS would show the [M+H]⁺ ion at m/z 951.7391 and fragment ions corresponding to the loss of oleic acid or docosahexaenoic acid.

Electrospray Ionization (ESI-MS) is a gentler technique that usually requires the addition of an electrolyte (e.g., ammonium (B1175870) or sodium acetate) to the mobile phase to form adduct ions, such as [M+NH₄]⁺ or [M+Na]⁺. triacylglycerol.comaocs.org ESI is particularly effective for obtaining the intact molecular weight of large and highly unsaturated TAGs, as it causes minimal fragmentation in the source. aocs.org The formation of these adducts is crucial for subsequent tandem mass spectrometry analysis.

Tandem mass spectrometry (MS/MS or MS²) is essential for confirming the identity and assigning the positions of fatty acids on the glycerol backbone. nih.gov The process involves selecting a specific precursor ion (e.g., the [M+NH₄]⁺ or [M+H]⁺ ion of the TAG) and subjecting it to collision-induced dissociation (CID) to generate product ions.

The fragmentation of a TAG precursor ion typically results in the neutral loss of its constituent fatty acids. researchgate.net For this compound, this would produce fragment ions corresponding to:

[M+H - C₁₈H₃₄O₂]⁺ (loss of oleic acid)

[M+H - C₂₂H₃₂O₂]⁺ (loss of docosahexaenoic acid)

Crucially, the relative intensities of these fragment ions can be used to determine the fatty acid's position (sn-1, sn-2, or sn-3). researchgate.net For many TAG adducts, the fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions. upce.cz By analyzing the fragmentation pattern of the [M+H]⁺ or [M+NH₄]⁺ ion of m/z 951.7 or 968.7, respectively, a significantly lower abundance of the fragment from the loss of the sn-2 fatty acid would be expected. In the case of this compound, the structure implies that both oleic acid and DHA can be lost from the outer positions (sn-1 and sn-3 are not equivalent here), while only oleic acid can be lost from the sn-2 position. More detailed MS³ experiments or analysis of specific adducts (like lithium adducts) can provide even clearer differentiation of positional isomers by comparing the ratios of fragment ions. nih.govmdpi.com

Table 3: Predicted Mass Spectrometric Data for this compound (C₆₁H₉₈O₆)
Ion SpeciesPredicted m/zTechnique/Significance
[M]950.7313Monoisotopic Mass
[M+H]⁺951.7391Precursor ion in APCI-MS or ESI-MS
[M+NH₄]⁺968.7656Precursor ion in ESI-MS
[M+Na]⁺973.7210Precursor ion in ESI-MS
[M+H - C₁₈H₃₄O₂]⁺669.5146MS/MS fragment (Loss of Oleic Acid)
[M+H - C₂₂H₃₂O₂]⁺623.4986MS/MS fragment (Loss of DHA)

Note: m/z values are calculated based on monoisotopic masses and may be used as precursor ions for MS/MS analysis to confirm fatty acid composition and position.

Imaging Mass Spectrometry for Spatial Lipid Distribution

Imaging Mass Spectrometry (IMS) is a powerful technique used to visualize the spatial distribution of molecules, including lipids, directly in tissue sections. ucl.ac.uk This method provides crucial information on the localization of specific lipid species within complex biological systems, helping to unlock the "location-to-function" paradigm. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a dominant IMS modality due to its broad applicability and balance of selectivity, sensitivity, and ease of use. ucl.ac.uk

For a specific triacylglycerol (TAG) like 1-Docosahexaenoyl-2,3-dioleoyl Glycerol, MALDI-IMS can map its distribution in various tissues. The process involves coating a thin tissue section with a matrix that facilitates the desorption and ionization of the analyte upon laser irradiation. A mass spectrum is acquired at each coordinate, creating a 2D map of the ion intensity for the specific m/z value of the target lipid. ucl.ac.uk

However, the analysis of TAGs by IMS can present challenges. Triacylglycerols can be difficult to ionize efficiently, and their signals may be suppressed in the presence of more easily ionizable species like phospholipids. tandfonline.com Despite these challenges, techniques like atmospheric-pressure scanning microprobe MALDI MSI (AP-SMALDI-MSI) have been successfully used to investigate the spatial distribution of glycerolipids in biological samples, such as wheat grains. nih.gov In such studies, specific TAGs are identified by their mass-to-charge ratio (m/z) and their localization within the tissue architecture is revealed. For instance, studies have shown that certain lipids are confined to specific tissue regions, such as the endosperm in seeds. nih.gov

Table 1: Key Aspects of Imaging Mass Spectrometry for 1-Docosahexaenoyl-2,3-dioleoyl Glycerol

FeatureDescriptionRelevance to 1-Docosahexaenoyl-2,3-dioleoyl Glycerol
Principle Measures the m/z ratio of ions generated from a specific spatial location on a sample surface.Allows for the direct visualization of where 1-Docosahexaenoyl-2,3-dioleoyl Glycerol is located within a tissue sample.
Common Technique MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry). ucl.ac.ukA widely used method for imaging lipids, applicable to the study of this specific TAG.
Information Gained Spatial distribution and relative abundance of the lipid within different anatomical regions. ucl.ac.uktandfonline.comCan reveal tissue-specific accumulation or depletion, providing insights into its functional role.
Challenges Triacylglycerols can be difficult to ionize compared to other lipid classes like phospholipids. tandfonline.comMay require optimization of matrix and instrument parameters for sensitive detection.
Data Output An ion map showing the intensity of the signal corresponding to the m/z of 1-Docosahexaenoyl-2,3-dioleoyl Glycerol across the tissue section. ucl.ac.ukProvides a visual representation of the lipid's distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of triacylglycerols. nih.gov Both ¹H- and ¹³C-NMR provide detailed information about the composition of fatty acids, their distribution on the glycerol backbone (regiospecificity), and the stereochemistry of the molecule. nih.govmdpi.com

For 1-Docosahexaenoyl-2,3-dioleoyl Glycerol, ¹³C-NMR is particularly powerful for determining the positional distribution of the docosahexaenoic acid (DHA) and oleic acid chains. nih.gov The chemical shifts of the carbonyl carbons (C-1) and the glycerol backbone carbons (sn-1, sn-2, sn-3) are sensitive to the type of fatty acid attached at each position. nih.govnih.gov For example, studies on fish oils have shown that DHA is often preferentially esterified at the sn-2 position of the triacylglycerol. nih.gov By analyzing the specific chemical shifts in the ¹³C-NMR spectrum, it is possible to confirm that the DHA moiety is at the sn-1 position and the two oleoyl (B10858665) moieties are at the sn-2 and sn-3 positions. nih.govnih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts for Positional Analysis of 1-Docosahexaenoyl-2,3-dioleoyl Glycerol

Carbon AtomExpected Chemical Shift Range (ppm)Information Provided
Glycerol Backbone (sn-1, sn-3) ~62-65Differentiates the outer positions from the central sn-2 position. nih.gov
Glycerol Backbone (sn-2) ~69-71Confirms esterification at the central position of the glycerol. nih.gov
Carbonyl (C=O) of DHA at sn-1 ~173.2Specific shift indicates the type of fatty acid at the sn-1/3 positions. nih.gov
Carbonyl (C=O) of Oleic at sn-2/3 ~172.8Specific shift indicates the type of fatty acid at the sn-2 position. nih.gov
Olefinic Carbons (C=C) of DHA ~127-132A complex region confirming the presence of multiple double bonds. nih.gov
Olefinic Carbons (C=C) of Oleic Acid ~129-130Characteristic signals for the single double bond in oleic acid. nih.gov

Targeted and Untargeted Lipidomics Approaches in Research

Lipidomics, the large-scale study of lipids in biological systems, utilizes two main strategies: untargeted and targeted analysis. nih.govnih.gov Both approaches are critical for understanding the role of specific lipids like 1-Docosahexaenoyl-2,3-dioleoyl Glycerol in health and disease. nih.govahajournals.org

Untargeted lipidomics aims to provide a comprehensive, global snapshot of the entire lipidome in a sample. nih.gov This hypothesis-generating approach typically uses high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to detect as many lipid species as possible. creative-proteomics.com In the context of researching 1-Docosahexaenoyl-2,3-dioleoyl Glycerol, an untargeted study could reveal how its levels change in relation to hundreds of other lipids under different physiological or pathological conditions. mdpi.com This can help identify novel biochemical pathways or correlations that were not previously known.

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the accurate quantification of a specific, predefined set of lipids. nih.gov This method offers higher sensitivity, specificity, and quantitative accuracy for the lipids of interest. Once an untargeted study suggests the importance of 1-Docosahexaenoyl-2,3-dioleoyl Glycerol, a targeted LC-MS/MS (tandem mass spectrometry) method would be developed to precisely measure its concentration in large cohorts of samples. nih.gov This is essential for biomarker validation and for detailed studies of its metabolic pathways. nih.govnih.gov

Another approach is shotgun lipidomics , which involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. nih.gov This high-throughput method relies on sophisticated mass spectrometry techniques, such as precursor ion or neutral loss scanning, to identify and quantify lipid species directly from the complex mixture.

Table 3: Comparison of Lipidomics Approaches for Studying 1-Docosahexaenoyl-2,3-dioleoyl Glycerol

ApproachPrincipleApplication to 1-Docosahexaenoyl-2,3-dioleoyl GlycerolAdvantagesLimitations
Untargeted Lipidomics Global, comprehensive profiling of all detectable lipids in a sample. nih.govDiscovery of novel correlations between this TAG and other lipids or metabolic pathways.Hypothesis-generating; provides a broad overview of lipidome changes. mdpi.comGenerally semi-quantitative; can be less sensitive for low-abundance species. nih.gov
Targeted Lipidomics Quantification of a predefined list of specific lipids using methods like LC-MS/MS. nih.govAccurate and precise measurement of the concentration of 1-Docosahexaenoyl-2,3-dioleoyl Glycerol for biomarker validation.High sensitivity, specificity, and quantitative accuracy. nih.govHypothesis-driven; will not detect unexpected lipid changes.
Shotgun Lipidomics Direct infusion of lipid extract into a mass spectrometer for high-throughput analysis. nih.govRapid screening and quantification of this TAG in large sample sets.High throughput; reduced analysis time.Potential for ion suppression; cannot separate isobaric and isomeric species. nih.gov

Biological Functional Studies of Docosahexaenoyl Oleoyl Glycerol Based Lipids in Model Systems

Contributions to Cellular Membrane Architecture and Biophysical Properties

The incorporation of triacylglycerols (TAGs) like 1-docosahexaenoyl-2,3-oleoyl glycerol (B35011) into cellular lipid pools ultimately influences the composition and biophysical characteristics of cell membranes. The fatty acid constituents, docosahexaenoic acid (DHA) and oleic acid, once released by lipases and incorporated into membrane phospholipids, play distinct roles in modulating membrane architecture.

DHA, a 22-carbon polyunsaturated omega-3 fatty acid, is known to significantly alter fundamental properties of membranes. nih.gov When esterified into phospholipids, DHA's numerous double bonds create a high degree of conformational flexibility, which in turn increases membrane fluidity. nih.govresearchgate.net Studies on model membranes have shown that as the number of unsaturated bonds in a fatty acid increases, the fluidity of the membrane is enhanced to a greater extent. nih.gov Specifically, DHA has been observed to increase membrane fluidity more significantly than other omega-3 fatty acids like eicosapentaenoic acid (EPA), both in the presence and absence of cholesterol. nih.gov This increase in fluidity can facilitate the conformational changes required for the function of membrane-embedded proteins. researchgate.net

Beyond fluidity, DHA affects the membrane's elastic properties. The membrane area expansion modulus (Kₐ), a measure of a membrane's resistance to stretching, is generally decreased by the presence of polyunsaturated fatty acids (PUFAs). nih.gov This suggests that DHA makes membranes more elastic or deformable, a property that can support the rapid conformational shifts of membrane proteins and facilitate processes like membrane fusion and fission. nih.govnih.gov The interaction between DHA and other membrane lipids, especially cholesterol, is crucial in modulating the local structure and function of cell membranes. nih.govresearchgate.net DHA enrichment in membranes can lead to the exclusion of cholesterol, further influencing the organization of membrane domains like lipid rafts. nih.gov

Table 1: Effects of Fatty Acid Constituents on Membrane Biophysical Properties

Fatty AcidKey Structural FeatureEffect on Membrane FluidityEffect on Membrane Elasticity (Kₐ)Reference
Docosahexaenoic Acid (DHA)22 carbons, 6 double bonds (polyunsaturated)Significantly increases fluidityDecreases Kₐ (increases elasticity) nih.govresearchgate.netnih.gov
Oleic Acid18 carbons, 1 double bond (monounsaturated)Increases fluidityContributes to overall flexibility wikipedia.orgyoutube.com

Modulatory Effects on Enzyme Activities and Protein Interactions (e.g., Adenylyl Cyclase Activation)

The fatty acid components of 1-docosahexaenoyl-2,3-oleoyl glycerol can directly and indirectly modulate the activity of various membrane-associated enzymes and influence protein interactions. The transmembrane domains of certain enzymes can act as receptors for lipid signals, altering their catalytic activity. nih.govelifesciences.org

A prominent example is the regulation of mammalian membrane-bound adenylyl cyclases (mACs), enzymes responsible for synthesizing the second messenger cyclic AMP (cAMP). elifesciences.org Research has identified aliphatic fatty acids as ligands for the transmembrane domains of several mAC isoforms. nih.gov Specifically, oleic acid has been shown to enhance the Gsα-stimulated activity of mAC3, while having no effect on mAC5. nih.govelifesciences.org This enhancement is achieved by increasing the maximal velocity (Vmax) of the enzyme without affecting its affinity for the substrate ATP. nih.gov This indicates that the oleoyl (B10858665) moieties released from the glycerol backbone can act as specific modulators of intracellular signaling pathways.

In addition to direct binding, the indirect effects of these fatty acids on the membrane's physical properties also play a role. Changes in membrane fluidity and elasticity caused by DHA and oleic acid can influence the conformation and lateral mobility of membrane proteins, thereby affecting their enzymatic activity and interactions. nih.govnih.gov

Other enzyme systems are also sensitive to these lipids. For instance, diacylglycerols containing oleic acid, such as 1-oleoyl-2-acetylglycerol (B1233665) (OAG), have been shown to directly stimulate 5-lipoxygenase (5-LO) activity by acting on a phospholipid-binding site within the enzyme's C2-like domain. nih.gov While this compound is a triacylglycerol, its metabolic breakdown yields diacylglycerol and monoacylglycerol intermediates that could potentially interact with such enzymes. The fatty acids stored in TAGs can serve as precursors to bioactive metabolites like eicosanoids, which are key mediators in cell signaling. nih.gov

Elucidation of Signaling Cascade Involvement as Precursors or Ligands

The fatty acid components of this compound are not merely structural components but are also critical precursors for the synthesis of potent signaling molecules and can act as ligands themselves. Following lipolysis, the released DHA and oleic acid can enter various metabolic pathways to generate bioactive lipids that regulate a wide range of cellular processes.

DHA is a well-established precursor to a class of specialized pro-resolving mediators (SPMs), including neuroprotectin D1 (NPD1). qiagen.com NPD1 is a powerful signaling molecule that promotes neuronal survival, inhibits apoptosis, and blocks inflammatory signaling. qiagen.comnih.gov The availability of DHA in the membrane is a critical determinant for these protective signaling pathways. qiagen.com Furthermore, DHA accumulation in membrane phospholipids, such as phosphatidylserine (B164497) (PS), is crucial for neuronal survival signaling cascades involving the protein kinase Akt. qiagen.com By increasing membrane PS levels, DHA facilitates the translocation and activation of Akt, which in turn inhibits apoptotic pathways. qiagen.com

The general metabolism of triacylglycerols involves their breakdown (lipolysis) into fatty acids and glycerol. nih.gov This process makes the fatty acid chains available to serve as precursors for other molecules. nih.gov The glycerol backbone itself can be phosphorylated to glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate, an intermediate in glycolysis, or used in the synthesis of new glycerolipids. nih.govyoutube.comyoutube.com

The structure of the triacylglycerol itself, with its specific combination of fatty acids, can be considered a storage form of these precursors. The release of DHA and oleic acid from the glycerol backbone provides the raw material for signaling pathways that influence everything from inflammation and cell survival to neurotransmission. nih.govnih.gov

Comparative Biochemical Studies of Positional Isomers on Cellular Outcomes

The specific positioning of fatty acids on the glycerol backbone of a triacylglycerol molecule is not random and has significant consequences for its digestion, absorption, and subsequent metabolic fate. nih.govmdpi.com Studies comparing the biochemical effects of positional isomers of TAGs containing DHA have revealed clear differences in their biological activity.

Research using pure TAG positional isomers has shown that the metabolic effects of DHA depend on its location. nih.gov In a study comparing 1,3-dipalmitoyl-2-docosahexaenoyl glycerol (DHA at the sn-2 position) with 1,2-dipalmitoyl-3-docosahexaenoyl glycerol (DHA at the sn-1/3 position), significant differences were observed. nih.gov DHA bound to the sn-2 position was found to be more effective at inhibiting fatty acid synthetic enzymes and cholesterol-metabolism enzymes. nih.gov This resulted in a more potent reduction of TAG and cholesterol concentrations in both the serum and the liver compared to when DHA was at an outer position. nih.gov

This phenomenon is largely attributed to the action of pancreatic lipase (B570770) during digestion, which is sn-1,3 regiospecific. nih.gov This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). Therefore, a TAG with DHA at the sn-2 position would be absorbed primarily as 2-docosahexaenoyl glycerol, whereas a TAG like this compound would be absorbed as 2-oleoyl glycerol and free DHA. The specific structure of the absorbed 2-MAG influences the profile of the re-esterified TAGs within intestinal cells, thereby affecting postprandial lipemia and tissue distribution. nih.govresearchgate.net

These findings underscore that the specific isomeric structure of this compound is a critical determinant of its physiological function, as its metabolic products will differ from its positional isomer, 1,3-dioleoyl-2-docosahexaenoyl glycerol.

Table 2: Comparative Effects of DHA Positional Isomers in Triacylglycerols

(Based on studies with dipalmitoyl glycerol isomers)

DHA PositionPrimary Absorption FormEffect on Serum & Liver TAGEffect on Serum & Liver CholesterolReference
sn-22-Docosahexaenoyl glycerolStronger reductionStronger reduction nih.gov
sn-1 or sn-3Free DHA + 2-Acylglycerol (other)Weaker reductionWeaker reduction nih.gov

In Vitro Cellular and Subcellular Studies on Lipid Uptake and Distribution

In vitro models using cell lines such as Caco-2, which mimic the intestinal epithelial barrier, are invaluable for studying the uptake and subsequent metabolism of lipids like this compound. nih.gov These studies reveal a multi-step process of digestion, absorption, and intracellular redistribution.

The process begins with the enzymatic digestion of the triacylglycerol. Pancreatic lipase hydrolyzes the fatty acids at the sn-1 and sn-3 positions. nih.gov For this compound, this would release DHA (from sn-1) and one molecule of oleic acid (from sn-3), yielding 2-oleoyl glycerol. These products—free fatty acids and a 2-monoacylglycerol—are then taken up by the intestinal cells. nih.gov

Once inside the cell, these components are used to resynthesize new triacylglycerols. nih.gov Studies with other TAGs have shown that the profile of the resynthesized TAGs within the Caco-2 cells can be quite diverse and different from the originally ingested lipid. nih.gov For example, after uptake of digested 1,3-dipalmitoyl-2-oleoyl glycerol, the newly formed TAGs included a wide variety of species such as PPO, PPP, POO, and OOO, indicating a dynamic re-assembly process. nih.gov A similar complex re-esterification would be expected following the uptake of the digestion products of this compound.

The distribution of these newly synthesized lipids is also a key area of study. The subcellular localization of enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MGL), which breaks down monoacylglycerols, can create spatial specificity in signaling. nih.gov The resynthesized TAGs are typically packaged into chylomicrons and secreted from the basolateral side of the cell for transport via the lymphatic system to the rest of the body. nih.gov Studies using adipocyte models like 3T3-L1 cells have also been used to examine the influence of specific fatty acids like DHA and oleic acid on cellular triglyceride accumulation and cell growth. nih.gov

Emerging Research Frontiers and Methodological Advancements

Innovations in Biocatalytic and Chemoenzymatic Synthesis for Complex Triacylglycerols

The precise synthesis of structured lipids (SLs) like 1-Docosahexaenoyl-2,3-oleoyl Glycerol (B35011), where specific fatty acids are located at defined positions on the glycerol backbone, is a significant challenge for traditional chemical methods which often lack regioselectivity. researchgate.net Enzymatic and chemoenzymatic approaches have emerged as superior alternatives, offering mild reaction conditions that preserve the integrity of sensitive polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA). researchgate.netnih.gov

Lipases are the most widely used biocatalysts for producing structured lipids. mdpi.com Innovations focus on several key areas:

Enzyme Specificity: The use of sn-1,3 specific lipases is crucial. These enzymes selectively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol backbone, leaving the sn-2 position untouched. This allows for the targeted synthesis of ABA-type TAGs. monash.edu

Reaction Systems: Acidolysis, the reaction between a TAG and a free fatty acid, is a common method for producing medium- to long-chain triacylglycerols (MLCTs) and other structured lipids. mdpi.com For a compound like 1-Docosahexaenoyl-2,3-oleoyl Glycerol, a potential strategy could involve the acidolysis of triolein (B1671897) with DHA using an sn-1,3 specific lipase (B570770), or a multi-step process starting with glycerol. mdpi.comnih.gov

Chemoenzymatic Methods: These multi-step strategies combine the best of chemical and enzymatic synthesis. For example, a 1,3-diglyceride can be synthesized enzymatically for high purity, followed by a chemical acylation step at the sn-2 position. nih.gov A three-step method reported for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) involved first creating vinyl oleate (B1233923), then reacting it with glycerol using Novozym 435 to produce 1,3-diolein, and finally chemically acylating the product with palmitic acid. nih.gov This demonstrates a viable pathway for producing highly specific TAGs.

Table 1: Comparison of Enzymatic Strategies for Structured Triacylglycerol (SL) Synthesis

Strategy Enzyme Type Reaction Type Typical Substrates Key Advantage Reference
Acidolysis sn-1,3 specific lipase Transesterification Triacylglycerol (e.g., corn oil, olive oil) and Free Fatty Acids (e.g., capric acid, DHA) One-step modification of existing oils to incorporate new fatty acids at specific positions. mdpi.com
Esterification Lipase Esterification Glycerol and Free Fatty Acids Direct synthesis from basic building blocks, allowing for complete control over the final structure. mdpi.com
Glycerolysis Lipase Alcoholysis Triacylglycerol and Glycerol Primarily used for the production of diacylglycerols (DAG) and monoacylglycerols (MAG). mdpi.comresearchgate.net
Two-Step Chemoenzymatic sn-1,3 specific lipase Esterification/Acylation Glycerol, Vinyl Esters, Fatty Acids High purity of intermediates (e.g., 1,3-diolein) leading to a final product with high regiospecificity. monash.edunih.gov

Development of Hyphenated Analytical Platforms for Enhanced Resolution and Sensitivity in Lipidomics

The immense complexity of the lipidome requires powerful analytical techniques to separate and identify individual lipid species like this compound from complex biological matrices. Hyphenated analytical platforms, which couple separation techniques with mass spectrometry (MS), are at the forefront of lipidomic research. acs.orgnih.gov

Key advancements include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used approach. acs.org Reversed-phase liquid chromatography (RPLC) is particularly powerful as it separates lipids based on their acyl chain length and degree of unsaturation. nih.govelsevierpure.com Hydrophilic interaction liquid chromatography (HILIC) is another mode used to separate lipids based on the polarity of their headgroups. acs.orgnih.gov

Multidimensional Chromatography: To further increase peak capacity and resolve isomeric and isobaric lipid species, multidimensional techniques are being employed. acs.org Comprehensive two-dimensional LC (LCxLC) and the online coupling of ultra-high performance supercritical fluid chromatography (UHPSFC) with UHPLC and tandem MS provide exceptional separation power. acs.org A 2D approach involving HILIC for lipid class separation followed by a reversed-phase dimension for species separation is highly efficient. nih.gov

Enhanced Sensitivity and Resolution: Innovations in MS technology, including high-resolution mass spectrometers like Orbitrap and time-of-flight (TOF) analyzers, provide the mass accuracy needed to determine elemental compositions. nih.govnih.gov Furthermore, techniques like charge manipulation through chemical derivatization can dramatically improve ionization efficiency and detection sensitivity in electrospray ionization (ESI)-MS. nih.gov For tissue analysis, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry allows for high spatial resolution lipid analysis, revealing the distribution of specific lipids in different tissues. acs.orgnih.govacs.org

Table 2: Advanced Hyphenated Platforms for Lipid Analysis

Platform Separation Principle(s) Mass Analyzer Advantages Reference
UHPLC-HRMS Reversed-Phase (chain length/unsaturation) or HILIC (headgroup polarity) Orbitrap, TOF High resolution, high mass accuracy, good for quantitative analysis of known lipids. elsevierpure.comnih.gov
Shotgun Lipidomics Direct infusion (no chromatography) QQQ, Orbitrap High throughput, good for global lipidome profiling and quantification of major lipid classes. nih.govnih.gov
2D-LC-MS/MS Combines two orthogonal LC modes (e.g., HILIC x RPLC) TOF, Orbitrap Greatly enhanced peak capacity, improved resolution of isomeric and isobaric species. nih.gov
UHPLC x UHPSFC/MS/MS Combines RPLC (chain properties) and SFC (class separation) Tandem MS Comprehensive characterization by combining lipid class and species separation. acs.org
TLC/MALDI-TOF Thin-Layer Chromatography separation followed by MS TOF Useful for imaging applications and analyzing separated lipid spots directly from the plate. nih.gov

Exploration of Novel Enzymatic Activities and Lipid Remodeling Pathways

The specific fatty acid composition of TAGs and membrane lipids is not static but is dynamically maintained through lipid remodeling pathways. nih.gov Research into these pathways is uncovering novel enzymes that could be involved in the synthesis or modification of lipids like this compound.

A key pathway is the Lands' cycle, a process of deacylation and reacylation that actively remodels the fatty acid composition of phospholipids. nih.gov The discovery of the lysophospholipid acyltransferase (LPLAT) enzyme family has been crucial to understanding this process. nih.gov

Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs): This family of enzymes catalyzes the reacylation of lysophospholipids. Different LPCATs exhibit distinct substrate specificities and tissue expression patterns. For instance, LPCAT3, which is abundant in the liver and intestine, regulates the abundance of various PC species and plays a crucial role in the secretion of very-low-density lipoprotein (VLDL), which is rich in TAGs. nih.gov The activities of these enzymes directly influence the pool of diacylglycerols (DAGs), which are direct precursors to TAGs.

Enzyme Regulation: The activity of many lipid-modifying enzymes is regulated by their interaction with membrane surfaces. frontiersin.org For example, the recruitment of enzymes from the cytosol to a membrane can trigger conformational changes that activate their catalytic function. frontiersin.org

Remodeling and Cellular Function: Lipid remodeling is vital for maintaining cellular homeostasis, membrane repair, and responding to stress. nih.gov Altering membrane lipid composition can, in turn, affect the activity of membrane-bound enzymes. news-medical.net Studies on adipogenesis (the formation of fat cells) show massive lipid remodeling, characterized by the substantial synthesis of DAG and TAG species as the cells mature. mdpi.com

Table 3: Key Enzymes in Phospholipid Remodeling (Lands' Cycle)

Enzyme Family Specific Enzyme Example Primary Activity Role in Lipid Metabolism Reference
Phospholipase A2 (PLA2) cPLA2, iPLA2 Deacylation Hydrolyzes the fatty acid from the sn-2 position of a phospholipid, producing a lysophospholipid. frontiersin.org
Lysophosphatidylcholine Acyltransferases (LPCATs) LPCAT1 LysoPC Acyltransferase Reacylates lysophosphatidylcholine (LysoPC), involved in lung surfactant production and lipid droplet formation. nih.gov
Lysophosphatidylcholine Acyltransferases (LPCATs) LPCAT2 Lyso-PAF Acetyltransferase Involved in the synthesis of Platelet-Activating Factor (PAF), a potent signaling lipid. nih.gov
Lysophosphatidylcholine Acyltransferases (LPCATs) LPCAT3 LysoPC Acyltransferase Reacylates LysoPC with polyunsaturated fatty acids; regulates VLDL secretion and hepatic lipogenesis. nih.gov
Diacylglycerol Acyltransferase (DGAT) DGAT1, Dga1p DAG Acyltransferase Catalyzes the terminal step of TAG synthesis by acylating a diacylglycerol (DAG). nih.gov

Systems Biology Integration for Comprehensive Understanding of Lipid Networks

Understanding the functional relevance of a single lipid molecule requires placing it within the context of complex biochemical networks. nih.gov Systems biology, which integrates multiple layers of 'omics' data (genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of lipid metabolism and regulation. acs.orgconsensus.app

Integrative Genomics: By combining genome-wide association studies (GWAS) with tissue-specific gene expression and regulatory network data, researchers can identify gene subnetworks and key driver genes associated with plasma lipid traits. nih.gov This approach has uncovered novel pathways, such as interferon signaling and insulin (B600854) signaling, that are linked to triglyceride levels, moving beyond classical lipid metabolism pathways. nih.gov

Computational Modeling of Networks: Large-scale projects like LIPID MAPS measure cell-wide changes in lipids, transcripts, and proteins in response to stimuli, allowing for the reconstruction of biochemical and signaling pathways. nih.gov Genome-scale metabolic models (GEMs) are being developed and refined to include detailed lipid metabolism, allowing for the prediction of metabolic fluxes and the identification of metabolic shifts in disease states. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Lipid Interactions

Complementing experimental approaches, computational modeling and molecular dynamics (MD) simulations provide insights into the behavior of lipid molecules at an atomistic level. nih.govspringernature.com These methods are particularly valuable for studying dynamic processes that are difficult to capture experimentally, such as lipid-protein interactions and the organization of lipids within membranes or droplets. illinois.edu

Simulating Triacylglycerols: MD simulations have been used to study the physical properties of TAGs, including their density, viscosity, and packing behavior. acs.orgrsc.org These simulations show that the length and saturation of the fatty acid chains significantly influence these properties. acs.org Coarse-grained (CG) models, which group atoms into beads, allow for simulations over longer time and length scales, making it possible to study the organization of hundreds of TAG molecules within a model lipid droplet. nih.gov

Lipid-Protein Interactions: Simulations are a powerful tool for visualizing how lipids interact with proteins. nih.gov They can reveal specific binding sites for lipids on membrane proteins and show how the local lipid environment can modulate a protein's structure and function. nih.govillinois.edu

Force Field Development: A critical aspect of accurate simulation is the development of robust force fields—the set of parameters that defines the physics of the molecular system. Significant effort has gone into creating and refining force fields (like CHARMM36 and Martini) specifically for lipids, including TAGs, to ensure that the simulations accurately reproduce experimental properties. biophysics.orgacs.org

Table 4: Computational Approaches for Studying Triacylglycerols (TAGs)

Simulation Method Resolution Typical Application Advantages/Disadvantages Reference
All-Atom (AA) MD All atoms are explicit. Studying detailed lipid-protein interactions, water penetration at interfaces, and precise conformational dynamics. High accuracy and detail; computationally expensive, limited to shorter timescales and smaller systems. acs.orgbiorxiv.org
Coarse-Grained (CG) MD Groups of atoms represented by single beads. Simulating large systems like lipid droplets, membrane self-assembly, and domain formation. Can access much longer timescales and larger system sizes; loss of atomistic detail. nih.govnih.govacs.org
Physics-based Modeling Varies Predicting phenomenological features of lipid-based systems, such as in drug delivery carriers. Can predict system-level properties based on physical-chemical principles. nih.gov

Q & A

Basic Research Questions

Q. What experimental precautions are critical for handling 1-Docosahexaenoyl-2,3-oleoyl Glycerol to ensure laboratory safety?

  • Methodological Answer : Always wear nitrile gloves, eye protection, and lab coats when handling the compound. Avoid generating aerosols, and ensure proper ventilation to minimize inhalation risks. In case of skin contact, rinse immediately with water for at least 15 minutes and remove contaminated clothing . For accidental spills, use mechanical collection tools and avoid flushing into drains or waterways to prevent environmental contamination .

Q. How should this compound be stored to maintain its chemical stability?

  • Methodological Answer : Store in airtight, light-resistant containers at temperatures between -20°C and 4°C in a dry environment. Avoid exposure to static discharge or oxidizing agents, as these may degrade the compound. Regularly inspect storage conditions to ensure integrity of seals and absence of moisture ingress .

Q. What analytical techniques are recommended for verifying the purity of synthetic this compound?

  • Methodological Answer : Use reversed-phase HPLC coupled with evaporative light scattering detection (ELSD) to separate and quantify glyceride species. Confirm structural integrity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic oleoyl (δ 5.3–5.4 ppm) and docosahexaenoyl (δ 2.8–3.0 ppm) proton signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as cell line specificity, concentration ranges, and incubation times. For example, discrepancies in antioxidant activity may arise from differences in ROS detection methods (e.g., DCFH-DA vs. Amplex Red assays). Validate findings using orthogonal assays and standardized protocols, ensuring batch-to-batch consistency in compound preparation .

Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers?

  • Methodological Answer : Employ Langmuir-Blodgett trough systems to measure changes in monolayer surface pressure upon compound incorporation. Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity. For in-cell studies, utilize confocal microscopy with lipid-specific dyes (e.g., DiO or Laurdan) to visualize membrane remodeling in real time .

Q. How can the metabolic fate of this compound be traced in vivo?

  • Methodological Answer : Radiolabel the compound with ¹⁴C at the glycerol backbone or fatty acid chains. Administer it to model organisms (e.g., rodents) and analyze tissue distribution via autoradiography. Identify metabolites using LC-MS/MS, focusing on hydrolysis products (e.g., free DHA and oleic acid) and their incorporation into phospholipid pools .

Q. What strategies mitigate oxidative degradation of this compound during long-term cell culture experiments?

  • Methodological Answer : Add lipid-soluble antioxidants (e.g., α-tocopherol at 10 µM) to culture media. Maintain cell cultures under low-oxygen conditions (5% O₂) and use argon gas to purge storage solutions. Regularly monitor peroxide values via ferric thiocyanate assays to quantify degradation .

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